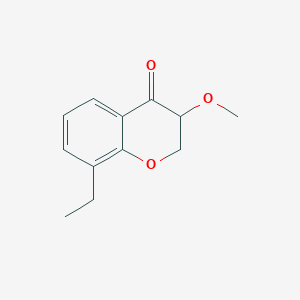

8-Ethyl-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Description

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

8-ethyl-3-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C12H14O3/c1-3-8-5-4-6-9-11(13)10(14-2)7-15-12(8)9/h4-6,10H,3,7H2,1-2H3 |

InChI Key |

WMASMXJSGADILD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C(CO2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Ethyl-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxyphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired benzopyran compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 4 and the ethyl/methoxy substituents undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield Optimization Notes | References |

|---|---|---|---|---|

| Ketone Oxidation | KMnO₄ (acidic conditions) | Cleavage of benzopyran ring | Requires precise pH control | |

| Ethyl Group Oxidation | CrO₃, H₂SO₄ | Formation of carboxylic acid derivatives | High-temperature stability needed |

For example, oxidation with CrO₃ converts the ethyl group to a carboxyl group, enabling further functionalization for drug-discovery applications.

Reduction Reactions

The ketone moiety is selectively reduced to form secondary alcohols:

Reduction with LiAlH₄ retains the methoxy and ethyl groups while modifying the core structure for pharmacological studies.

Alkylation and Acylation

The hydroxyl group (if present after reduction) and methoxy group participate in nucleophilic substitutions:

Demethylation with BBr₃ enables the synthesis of polyphenolic analogs for antioxidant activity testing .

Nucleophilic Substitution

The ethyl group participates in SN2 reactions when activated:

| Reaction Type | Reagents/Conditions | Products | Application | References |

|---|---|---|---|---|

| Halogenation | NBS (AIBN, CCl₄) | Brominated derivatives at ethyl chain | Intermediate for cross-coupling | |

| Sulfonation | SO₃, H₂SO₄ | Sulfonated ethyl side chains | Enhances water solubility |

Bromination with NBS introduces halogens for Suzuki-Miyaura coupling, expanding structural diversity.

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the benzopyran ring undergoes cleavage:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 8-Ethyl-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one have shown efficacy against a range of pathogens. A study highlighted that certain synthesized derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

Research has also pointed to the potential of benzopyran derivatives in neuropharmacology. Compounds similar to this compound have been investigated for their affinity for serotonin receptors, particularly the 5-HT1A receptor. These compounds exhibited varying degrees of agonistic activity, suggesting their potential use in treating mood disorders and anxiety .

Antioxidant Properties

Benzopyran derivatives are recognized for their antioxidant capabilities. The structural features of this compound may contribute to its ability to scavenge free radicals and inhibit oxidative stress-related damage. This property is crucial in developing therapeutic agents aimed at diseases linked to oxidative stress, including neurodegenerative disorders .

Material Science Applications

Polymeric Composites

The incorporation of benzopyran derivatives into polymeric materials has been explored for enhancing mechanical properties and thermal stability. The unique chemical structure of this compound allows it to act as a plasticizer or stabilizer in various polymer matrices, potentially leading to improved performance characteristics in industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 8-Ethyl-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The benzopyran-4-one scaffold allows diverse substitutions that modulate properties such as solubility, stability, and bioactivity. Below is a comparative analysis of key analogs:

Substituent Position and Type

8-Ethyl-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

- Substituents: Ethyl (C8), methoxy (C3).

- Hypothesized effects: The ethyl group may enhance lipophilicity and membrane permeability, while the methoxy group could reduce metabolic oxidation compared to hydroxyl analogs .

5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one

- Substituents: Hydroxyl groups at C5, C7, and C4' phenyl.

- Role: Significantly decreased in melon shoot apex during bisexual flower formation, suggesting a regulatory role in plant development .

3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) Substituents: 4-Methoxybenzoyl (C3), methyl (C7). Synthesis: 50% yield via condensation of 2b with 4-hydroxy-6-methylpyran-2-one; melting point 125°C .

2-(3,4-Dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Substituents: 3,4-Dihydroxyphenyl (C2), hydroxyl (C7). Biological relevance: Identified as a high-importance metabolite (VIM = 13.41) in E.

Halogenated Derivatives

- 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c) Substituents: 3,4-Dichlorobenzoyl (C3), methyl (C7). Synthesis: 53% yield; melting point 178°C . Halogen effects: Increased electron-withdrawing character may enhance stability but reduce solubility compared to non-halogenated analogs.

Physicochemical Properties

Biological Activity

8-Ethyl-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, with the CAS number 1391246-46-0, is a compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, including antifungal and antibacterial properties. This article aims to detail the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula: CHO

- Molecular Weight: 206.24 g/mol

- Boiling Point: Approximately 341.5 °C (predicted)

- Density: 1.15 g/cm³ (predicted)

Antifungal Activity

Recent studies have explored the antifungal properties of this compound. In a comparative study of various benzopyran derivatives, this compound demonstrated significant antifungal activity against several strains of fungi, including Aspergillus niger and Rhizoctonia solani. The effective concentration (EC) values for these strains were reported as follows:

| Compound | Fungal Strain | EC (µg/mL) |

|---|---|---|

| This compound | Aspergillus niger | 97.18 |

| This compound | Rhizoctonia solani | 76.62 |

These results indicate that the compound possesses potent antifungal properties, particularly useful in agricultural applications and potential therapeutic uses against fungal infections .

Antibacterial Activity

The antibacterial effects of this compound have also been investigated. In vitro studies have shown that it exhibits significant activity against various bacterial strains. The following table summarizes the antibacterial efficacy of the compound:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that this compound could be a candidate for developing new antibacterial agents .

Cytotoxicity and Antiproliferative Effects

In addition to its antifungal and antibacterial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. Studies indicated that it exhibits antiproliferative activity against human breast adenocarcinoma (MDA-MB-231) and mouse melanoma (B16-F10) cell lines, with IC values indicating significant inhibition of cell growth:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 20 |

| B16-F10 | 25 |

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action .

The biological activities of this compound are hypothesized to be linked to its structural features, particularly the presence of the methoxy group and the benzopyran moiety. The ability of this compound to interact with cellular targets may involve:

- Inhibition of Enzymatic Activity: Similar compounds have shown inhibitory effects on enzymes involved in fungal metabolism.

- Membrane Disruption: The lipophilic nature may allow it to disrupt fungal cell membranes.

- DNA Interaction: Potential binding to DNA or interference with replication processes in cancer cells.

Study on Antifungal Efficacy

A study conducted by researchers focused on the synthesis and evaluation of various benzopyran derivatives, including this compound. The results revealed that modifications in the chemical structure could enhance antifungal activity significantly compared to non-modified analogs .

Clinical Implications

Another research effort highlighted the use of this compound in combination therapies for treating resistant fungal infections. The synergistic effects observed when combined with traditional antifungals suggest a promising avenue for overcoming resistance issues in clinical settings .

Q & A

Basic Research Question

- NMR : Compare peaks to benzopyran analogs:

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 220.24 (calculated for C₁₂H₁₂O₃) .

Advanced Tip : Cross-validate with NIST spectral libraries to resolve ambiguities in aromatic proton splitting patterns .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Use NIOSH-approved respirators (P95 for particulates; OV/AG/P99 for vapors) and chemical-resistant gloves .

- Engineering Controls : Fume hoods with ≥100 ft/min airflow .

- First Aid : For skin contact, wash with soap/water; seek medical attention if inhaled .

How does the compound’s stability vary under different pH and temperature conditions?

Advanced Research Question

No direct data exists, but benzopyrans generally:

- Thermal Stability : Decompose >200°C; store at –20°C for long-term stability .

- pH Sensitivity : Susceptible to hydrolysis in acidic/basic conditions. Test stability via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours) .

Data Gap : Experimental validation required for exact degradation kinetics.

How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Advanced Research Question

- Comparative Analysis : Align observed shifts with structurally similar compounds (e.g., 7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one ).

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and validate experimental data .

Example : Aromatic protons in ortho-methoxy groups may show upfield shifts due to electron-donating effects .

What are the reactivity profiles of this compound with common laboratory reagents?

Advanced Research Question

- Oxidation : The 3,4-dihydro-2H-pyran ring may oxidize to a fully aromatic system under strong oxidizing agents (e.g., KMnO₄).

- Incompatibilities : Avoid strong acids/bases (risk of ring-opening) and peroxides (risk of free radical reactions) .

Experimental Design : Monitor reactivity via TLC or in-situ IR spectroscopy.

What challenges exist in assessing the compound’s toxicological profile?

Advanced Research Question

- Data Limitations : No acute toxicity or mutagenicity data reported .

- Proposed Strategy : Conduct in vitro assays (e.g., Ames test for mutagenicity; MTT assay for cytotoxicity) using structurally related benzopyrans as proxies .

Caution : Assume toxicity comparable to phenolic derivatives (e.g., skin irritation) until proven otherwise .

How can environmental persistence and ecotoxicity be evaluated?

Advanced Research Question

- Persistence : Estimate log P (octanol-water) using HPLC retention times; predicted log P ~2.5 (moderate hydrophobicity) .

- Ecotoxicity Testing : Use Daphnia magna or algae growth inhibition assays, referencing OECD guidelines .

Note : No biodegradation data available; prioritize lab-based simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.